molecular formula C20H22N2O5 B11408531 N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide

N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide

Cat. No.: B11408531
M. Wt: 370.4 g/mol
InChI Key: XYFKFOQXOMVZKT-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 1,2-benzoxazole-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-benzoxazol-3-yl)-3,4,5-trimethoxybenzamide
  • N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzoic acid
  • N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzylamine

Uniqueness

N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the triethoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3,4,5-triethoxybenzamide

InChI

InChI=1S/C20H22N2O5/c1-4-24-16-11-13(12-17(25-5-2)18(16)26-6-3)20(23)21-19-14-9-7-8-10-15(14)27-22-19/h7-12H,4-6H2,1-3H3,(H,21,22,23)

InChI Key

XYFKFOQXOMVZKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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